![molecular formula C15H15Br B11958594 [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene CAS No. 858811-68-4](/img/structure/B11958594.png)
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene is an organic compound with the molecular formula C15H15Br. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of (1R,2S)-1-methyl-2-phenylethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to [(1R,2S)-1-methyl-2-phenylethyl]benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium at elevated temperatures.
Major Products
Substitution: [(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]benzene, [(1R,2S)-2-cyano-1-methyl-2-phenylethyl]benzene.
Reduction: [(1R,2S)-1-methyl-2-phenylethyl]benzene.
Oxidation: this compound oxide.
Scientific Research Applications
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the chiral center can influence the stereochemistry of the products formed. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles and its potential to undergo redox reactions.
Comparison with Similar Compounds
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene can be compared with other similar compounds, such as:
[(1R,2S)-1-bromo-2-phenylpropyl]benzene: Similar structure but different substitution pattern.
[(1R,2R)-2-chloro-1-methyl-2-phenylethyl]benzene: Chlorine atom instead of bromine, leading to different reactivity.
[(1R,2R)-1-methyl-2-phenyl-2-(phenylsulfonyl)ethyl]benzene: Contains a sulfonyl group, which significantly alters its chemical properties.
Properties
CAS No. |
858811-68-4 |
|---|---|
Molecular Formula |
C15H15Br |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
(1-bromo-1-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C15H15Br/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12,15H,1H3 |
InChI Key |
UHMUZEBOXCHNND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


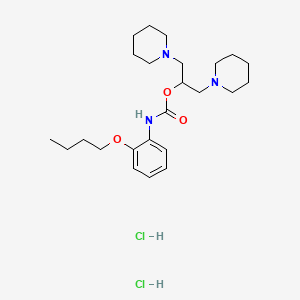

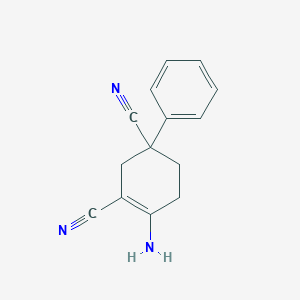
![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)

![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)


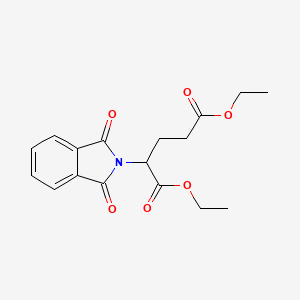

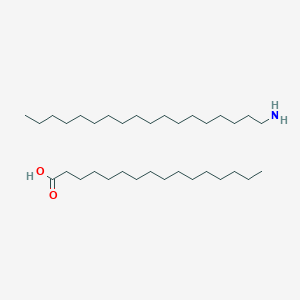

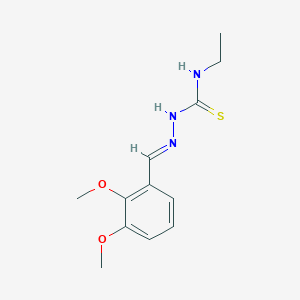
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)
